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2-Amino-5-chlorobenzophenone
CAS No.: 719-59-5
Cat. No.: VC20814154
Molecular Formula: C13H10ClNO
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 719-59-5 |
---|---|
Molecular Formula | C13H10ClNO |
Molecular Weight | 231.68 g/mol |
IUPAC Name | (2-amino-5-chlorophenyl)-phenylmethanone |
Standard InChI | InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
Standard InChI Key | ZUWXHHBROGLWNH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N |
Appearance | Powder |
Melting Point | 99.0 °C |
Introduction
Chemical Properties and Structure
Molecular Structure and Physical Characteristics
2-Amino-5-chlorobenzophenone possesses a molecular formula of C₁₃H₁₀ClNO with a molecular weight of 231.678 g/mol . The compound features a carbonyl group connecting two aromatic rings - one being a phenyl ring and the other a substituted phenyl ring containing an amino group at the ortho position (2-position) and a chlorine atom at the meta position (5-position) relative to the carbonyl attachment . This precise arrangement of functional groups is crucial for its role in pharmaceutical synthesis.
The three-dimensional structure of 2-amino-5-chlorobenzophenone reveals the spatial arrangement of these functional groups, which influences its reactivity in various chemical transformations. The amino group typically exists in a planar orientation relative to the aromatic ring due to conjugation effects, while the carbonyl group adopts a conformation that minimizes steric interactions between the two aromatic rings .
Spectroscopic Properties
Spectroscopic analysis provides valuable insights into the structure and purity of 2-amino-5-chlorobenzophenone. Infrared (IR) spectroscopy reveals characteristic absorption bands, including N-H stretching vibrations at approximately 3320 cm⁻¹ and carbonyl (C=O) stretching at around 1623.7 cm⁻¹ . These spectral features serve as important identifiers for confirming the presence and purity of the compound in various applications.
Gas chromatography data for 2-amino-5-chlorobenzophenone shows Kovats' retention indices ranging from 2005 to 2067 depending on the specific column type, active phase, and temperature conditions used . These retention indices are valuable for analytical identification and purity assessment of the compound. Table 1 summarizes the gas chromatography data available for 2-amino-5-chlorobenzophenone.
Table 1: Gas Chromatography Data for 2-Amino-5-chlorobenzophenone
Column Type | Active Phase | Temperature (°C) | Retention Index | Reference |
---|---|---|---|---|
Capillary | BP-1 | 200 | 2005 | Weston, Japp, et al., 1991 |
Capillary | HP-1 | 200 | 2028 | Weston, Japp, et al., 1991 |
Capillary | BP-1 | 200 | 2027 | Japp, Garthwaite, et al., 1988 |
Capillary | HP-1 | 200 | 2015 | Japp, Garthwaite, et al., 1988 |
Capillary | SPB-1 | 250 | 2067 | Lora-Tamayo, Rams, et al., 1986 |
Packed | SE-30 | 220 | 2046 | Schütz, 1982 |
Synthesis Methods
Traditional Synthetic Approaches
The traditional synthesis of 2-amino-5-chlorobenzophenone has historically relied on Friedel-Crafts acylation reactions, which involve the reaction of appropriately substituted aromatic compounds with acyl chlorides in the presence of Lewis acid catalysts . This approach, while effective, often requires stringent anhydrous conditions and generates significant waste products, raising environmental concerns.
Another classical synthetic route involves the reduction of isoxazole derivatives. This method employs iron powder in combination with toluene and muriatic acid to achieve the transformation to 2-amino-5-chlorobenzophenone . Though widely used, these traditional approaches face challenges related to harsh reaction conditions, environmental impact, and sometimes limited yields.
Modern and Eco-Friendly Synthesis Methods
Recent innovations in the synthesis of 2-amino-5-chlorobenzophenone have focused on developing more efficient and environmentally friendly methods. A notable example is described in Chinese patent CN107698453A, which outlines a process that addresses the limitations of traditional methods, specifically targeting issues such as "harsh absolute anhydrous conditions, environmental pollution, expensive phenylboronic acid" .
The patented method involves a multi-step process:
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Initial mixing of ethanol, sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile, followed by stirring and ultrasonic oscillation
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Microwave irradiation of the resulting mixture to obtain 5-chloro-3-phenyl-2,1-benzisoxazole
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Subsequent reaction with methanol, palladium-carbon catalyst, and ammonium formate to yield 2-amino-5-chlorobenzophenone
This approach offers several advantages over traditional methods, including "short reaction time, high yield, and environmentally friendly production" . Such advancements represent significant progress in the sustainable synthesis of this important pharmaceutical intermediate.
Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of 2-amino-5-chlorobenzophenone and its derivatives has emerged as a particularly promising approach. The patented method mentioned previously incorporates microwave irradiation at a power of 200W for 10 minutes as part of the synthetic process . This technique accelerates reaction rates, improves yields, and reduces energy consumption compared to conventional heating methods.
Additional research has explored the use of microwave irradiation in the synthesis of 2-amino-5-chlorobenzophenone derivatives, particularly in reactions involving chloroacetylchloride and subsequent reactions with aniline derivatives . These microwave-assisted synthesis methods offer an attractive alternative to conventional approaches, aligning with principles of green chemistry and sustainable manufacturing.
Applications in Pharmaceutical Industry
Role in Benzodiazepine Synthesis
The most significant application of 2-amino-5-chlorobenzophenone lies in its use as a crucial starting material for the synthesis of benzodiazepines, a class of psychoactive drugs widely prescribed for anxiety, insomnia, seizures, and muscle relaxation . The distinctive structural features of 2-amino-5-chlorobenzophenone, particularly the positioning of its amino and chloro groups, make it an ideal precursor for constructing the characteristic seven-membered diazepine ring found in benzodiazepine medications.
The synthetic pathways from 2-amino-5-chlorobenzophenone to various benzodiazepines typically involve a series of reactions including acylation, cyclization, and functional group modifications . These transformations allow for the creation of diverse benzodiazepine structures with varying pharmacological profiles, highlighting the versatility of 2-amino-5-chlorobenzophenone as a building block in pharmaceutical synthesis.
Prazepam Synthesis
Prazepam, a long-acting benzodiazepine with anxiolytic properties, can be synthesized from 2-amino-5-chlorobenzophenone through a multi-step process. The synthesis begins with the acylation of 2-amino-5-chlorobenzophenone using cyclopropanecarbonyl chloride in the presence of triethylamine . The resulting product undergoes reduction with lithium aluminum hydride to form 2-cyclopropylmethylamino-5-chlorobenzhydrol .
Following oxidation with manganese dioxide, the product undergoes another acylation reaction using phthalimidoacetyl chloride. Finally, treatment with hydrazine hydrate yields prazepam . This synthetic pathway demonstrates the critical role of 2-amino-5-chlorobenzophenone in creating the core structure of this important therapeutic agent.
Lorazepam Synthesis
Lorazepam, a benzodiazepine commonly prescribed for anxiety disorders, insomnia, and seizures, is synthesized using 2-amino-2',5-dichlorobenzophenone, a derivative of 2-amino-5-chlorobenzophenone . The synthesis involves reaction with hydroxylamine followed by reaction with chloroacetyl chloride to produce 6-chloro-2-chlormethyl-4-(2'-chlorophenyl)quinazolin-3-oxide .
Subsequent reaction with methylamine induces ring expansion and rearrangement to form 7-chloro-2-methylamino-5-(2'-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide . Multiple additional steps involving acetylation, hydrolysis, and further modifications eventually yield lorazepam. This complex synthetic pathway underscores the importance of 2-amino-5-chlorobenzophenone derivatives in pharmaceutical manufacturing.
Other Pharmaceutical Applications
Beyond benzodiazepines, 2-amino-5-chlorobenzophenone serves as a precursor for other pharmaceutical compounds. Research has shown its utility in synthesizing anti-inflammatory agents, including proquazone and amfenac . These compounds represent important therapeutic options for managing inflammatory conditions, highlighting the broader pharmaceutical relevance of 2-amino-5-chlorobenzophenone.
Additionally, 2-amino-5-chlorobenzophenone has been employed in the development of peptidoaminobenzophenones, described as "a novel class of ring open derivatives of 1,4-benzodiazepines" . These compounds have been evaluated for their central nervous system (CNS) activity and represent potential alternatives to traditional benzodiazepines with potentially improved therapeutic profiles.
Additional Research and Industrial Applications
Material Science Applications
Research on 2-amino-5-chlorobenzophenone extends into material science applications, particularly in crystal growth studies. Using slow evaporation solution growth techniques, researchers have successfully grown 2-amino-5-chlorobenzophenone crystals and characterized their physical properties . Microhardness studies have revealed that these crystals possess "moderately good" hardness, with surface features such as "straight striations and kinks" observed during etching processes .
These findings suggest potential applications in materials engineering, where the physical and structural properties of organic crystals can be exploited for specialized applications. The ability to grow and characterize 2-amino-5-chlorobenzophenone crystals opens avenues for its use beyond pharmaceutical synthesis, potentially in optical, electronic, or structural materials.
Use as a Reference Standard
The reference standard is characterized by specific lot information, including CAS Registry Number 719-59-5, Harmonized System (HS) Code 292239, and molecular formula C₁₃H₁₀ClNO . Such standardized materials are essential for ensuring the accuracy and reliability of analytical methods used in pharmaceutical development, quality control, and regulatory compliance.
Biological Activity Research
Beyond its role as a synthetic intermediate, 2-amino-5-chlorobenzophenone and its derivatives have been investigated for direct biological activities. Research has identified potential applications as "anti-inflammatory and antimitotic agents, p38 MAP kinase inhibitors, as well as bradykinin B1 receptor antagonists" .
Derivatives of 2-amino-5-chlorobenzophenone have also demonstrated activity as skeletal muscle relaxants, and the benzophenone skeleton has been found in various fungicidal compounds . These findings suggest that 2-amino-5-chlorobenzophenone and structurally related compounds may have direct therapeutic applications beyond their use as synthetic intermediates, warranting further investigation into their pharmacological properties.
Analytical Methods for Characterization
Spectroscopic Analysis
Comprehensive characterization of 2-amino-5-chlorobenzophenone involves multiple spectroscopic techniques. Infrared (IR) and Raman spectroscopy provide valuable information about functional group vibrations, with characteristic peaks for N-H stretching at approximately 3320 cm⁻¹ (IR) and 3318 cm⁻¹ (Raman), and C=O stretching at 1623.7 cm⁻¹ (IR) and 1620 cm⁻¹ (Raman) .
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